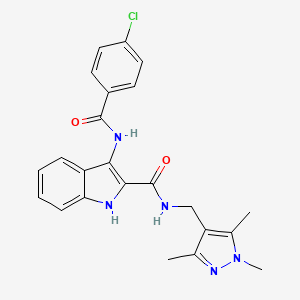
3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide is a complex chemical compound known for its unique structure and diverse applications in various scientific fields, particularly in organic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The initial step includes the preparation of the 1H-indole-2-carboxamide core, followed by the strategic incorporation of the 4-chlorobenzamido and 1,3,5-trimethyl-1H-pyrazol-4-yl methyl groups. Conditions such as temperature control, use of solvents like dichloromethane or ethanol, and catalysts (e.g., palladium) play a critical role in the reaction efficiency.
Industrial Production Methods
For large-scale production, advanced methods like continuous flow synthesis might be employed, which allows better control over reaction parameters and scalability. Automation and the use of high-throughput reactors can enhance the production efficiency, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: : The reduction of the 4-chlorobenzamido group can be achieved using reducing agents like lithium aluminium hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, especially involving the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution: : Halides, sulfonates under mild to moderate temperatures with appropriate catalysts.
Major Products Formed
The major products from these reactions are often derivatives of the original compound with functional groups altered as per the reaction conditions applied. For instance, oxidation might introduce hydroxyl or keto groups, while reduction may convert amide to amine functionalities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, it serves as a precursor for synthesizing novel compounds with potential pharmacological activities. It is also used as a model compound for studying reaction mechanisms.
Biology
Biologically, it may act as a ligand for receptor studies, investigating interactions at the molecular level and potentially leading to the discovery of new drugs.
Medicine
In medicinal research, its derivatives might exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it valuable for drug development.
Industry
Industrially, it can be used in the synthesis of specialty chemicals and materials with advanced properties for use in electronics or polymers.
Wirkmechanismus
The specific mechanism of action of 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide depends on its interaction with biological targets. It may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways such as signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorobenzamido)-N-(4-methylphenyl)-1H-indole-2-carboxamide
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide
Uniqueness
What sets 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide apart is its distinctive combination of functional groups, which imparts unique chemical properties and reactivity patterns. This makes it a versatile compound for synthetic modifications and a valuable tool in various research domains.
Eigenschaften
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-13-18(14(2)29(3)28-13)12-25-23(31)21-20(17-6-4-5-7-19(17)26-21)27-22(30)15-8-10-16(24)11-9-15/h4-11,26H,12H2,1-3H3,(H,25,31)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPLBXRRRFILPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)

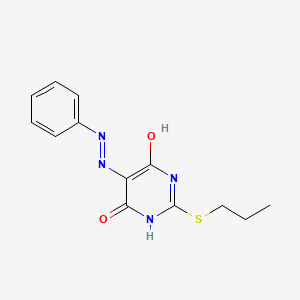
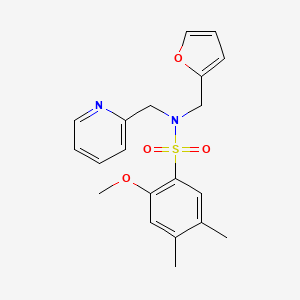
![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

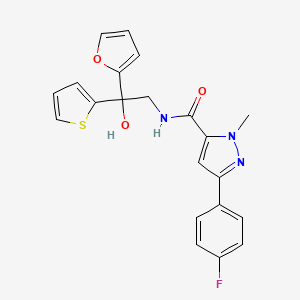
![7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2365078.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)
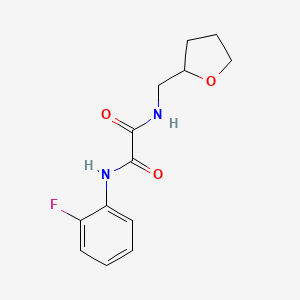

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)
